molecular formula C13H10N2O5S2 B2870525 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide CAS No. 865659-01-4

2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide

Cat. No.: B2870525
CAS No.: 865659-01-4
M. Wt: 338.35
InChI Key: ULRXYRMMOAEAHL-UHFFFAOYSA-N
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Description

2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a fused cyclopenta[b]thiophenone core and a nitro-substituted benzene sulfonyl group. This compound is of interest in organic synthesis and materials science due to its structural complexity, which combines electron-withdrawing (nitro, sulfonamide) and electron-donating (thiophene) moieties. Such hybrids are often explored for applications in photovoltaics, catalysis, or bioactive molecule development .

Properties

IUPAC Name

2-nitro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11-7-9(8-5-6-21-13(8)11)14-22(19,20)12-4-2-1-3-10(12)15(17)18/h1-6,9,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXYRMMOAEAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. One common synthetic route includes the following steps:

  • Formation of the Cyclopenta[b]thiophene Core: : This can be achieved through a cyclization reaction involving thiophene derivatives.

  • Introduction of the Nitro Group: : The nitration of the cyclopenta[b]thiophene core is performed using nitric acid.

  • Attachment of the Benzenesulfonamide Group: : This step involves the reaction of the nitro-substituted cyclopenta[b]thiophene with benzenesulfonamide under specific conditions.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. The use of catalysts and controlled reaction conditions is crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the benzene ring.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., iron and hydrochloric acid), and various electrophiles or nucleophiles. Major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted benzenesulfonamide derivatives.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: : It can be used in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which 2-nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the benzenesulfonamide moiety play crucial roles in these interactions, affecting various biological processes and chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fused bicyclic system and functional group arrangement. Below is a comparative analysis with three structurally related compounds:

2-(6-Oxo-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-Ylidene)Malononitrile

  • Structure: Shares the cyclopenta[b]thiophenone core but replaces the benzenesulfonamide group with a malononitrile substituent.
  • Key Differences: Electron-Accepting Capacity: Malononitrile is a stronger electron acceptor than nitro-sulfonamide, making this compound more suited for charge-transfer applications in organic photovoltaics . Solubility: The nitrile groups in malononitrile enhance solubility in polar aprotic solvents compared to the nitro-sulfonamide derivative.
  • Applications : Used in high-efficiency organic solar cells due to its broad absorption spectrum and low energy loss .

2-(6-Oxo-5,6-Dihydro-4H-Cyclopenta[c]Thiophen-4-Ylidene)Malononitrile

  • Structure: Differs in the position of the fused thiophene ring (cyclopenta[c] vs. [b]) and retains the malononitrile group.
  • Key Differences :
    • Electronic Properties : The [c]-fusion alters conjugation pathways, leading to a red-shifted absorption spectrum compared to the [b]-fused analog .
    • Thermal Stability : Cyclopenta[c] derivatives exhibit higher thermal stability due to reduced steric strain in the fused ring system.
  • Applications : Explored in tandem solar cells for complementary light absorption .

2,2,2-Trifluoro-N-(6-Oxo-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-Yl)Acetamide

  • Structure : Replaces the nitro-sulfonamide group with a trifluoroacetamide moiety.
  • Key Differences :
    • Electron-Withdrawing Strength : The trifluoromethyl group provides stronger electron withdrawal than nitro, enhancing electrophilic reactivity.
    • Biocompatibility : Trifluoroacetamide derivatives are more commonly used in medicinal chemistry due to metabolic stability .

Comparative Data Table

Property Target Compound (Nitro-Sulfonamide) Malononitrile [b]-Fused Derivative Malononitrile [c]-Fused Derivative Trifluoroacetamide Derivative
Molecular Weight (g/mol) ~350 (estimated) 254.26 254.26 293.23
Functional Groups Nitro, sulfonamide Malononitrile Malononitrile Trifluoroacetamide
Absorption λ_max (nm) ~450 (predicted) 550–600 600–650 N/A
Solubility Moderate in DMSO/DMF High in DMF/THF Moderate in DCM High in Acetone
Primary Application Photovoltaic intermediates Organic photovoltaics Tandem solar cells Medicinal chemistry

Research Findings and Implications

  • Photovoltaic Performance: The malononitrile derivatives ([b]- and [c]-fused) demonstrate superior photovoltaic efficiency (PCE > 15%) compared to the nitro-sulfonamide compound, which remains underexplored in device applications .
  • Synthetic Challenges: The nitro-sulfonamide derivative requires multi-step synthesis with stringent purification, limiting scalability compared to malononitrile analogs .
  • Thermodynamic Stability : Cyclopenta[b] systems exhibit higher ring strain than [c]-fused analogs, impacting their stability under thermal stress .

Biological Activity

2-Nitro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a nitro group, a sulfonamide moiety, and a cyclopentathiophene ring, which contribute to its unique biological properties. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC13H12N2O3S
Molecular Weight280.31 g/mol
Boiling Point553.9 °C (predicted)
Density1.63 g/cm³ (predicted)

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, studies have shown that derivatives of cyclopentathiophene can inhibit the proliferation of various cancer cell lines. A study highlighted that a related compound demonstrated submicromolar growth inhibition (GI50) values against multiple cancer cell lines, indicating strong antiproliferative effects .

In vitro assays have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. Specifically, they have been shown to activate caspases involved in the apoptotic pathway and inhibit tubulin polymerization, which is critical for cancer cell division . The ability to target microtubules positions such compounds as promising candidates for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been extensively studied. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains. For example, certain sulfonamides exhibit effective inhibition against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.
  • Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed in treated cancer cells.
  • Antimicrobial Mechanisms : The sulfonamide group is known to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and replication.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Cyclohepta[b]thiophene Derivatives : In one study, a compound structurally similar to this compound exhibited significant anticancer activity with GI50 values ranging from 1.06 to 6.51 μM across various cancer cell lines .
  • Antimicrobial Testing : Another study demonstrated that sulfonamide derivatives showed moderate to excellent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

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